![molecular formula C23H23N3O3S2 B2754183 N-benzo[e][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide CAS No. 683259-79-2](/img/structure/B2754183.png)
N-benzo[e][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide
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Overview
Description
Benzothiazoles are a class of heterocyclic compounds that consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . They are important scaffolds in the field of synthetic and medicinal chemistry .
Synthesis Analysis
Benzothiazoles can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The benzothiazole ring system is planar and the nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, an iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas in the presence of sodium persulfate can give various N-benzothiazol-2-yl-amides selectively in good yields through C(sp 2)-H functionalization and C-S bond formation .Physical And Chemical Properties Analysis
Benzothiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Synthesis and Characterization
Benzothiazoles, including derivatives similar to N-benzo[e][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide, are synthesized through various chemical reactions, highlighting their versatility and adaptability for different scientific purposes. For instance, benzothiazoles and thiazolopyridines can be synthesized using a metal- and reagent-free method, demonstrating green chemistry principles and efficiency in producing these compounds from N-(hetero)arylthioamides through electrochemical C–H thiolation (Qian et al., 2017). Another study focuses on the green synthesis of benzothiazole compounds, emphasizing eco-friendly methods and the potential for large-scale production (Gao et al., 2020).
Biological Activities and Applications
Benzothiazole derivatives exhibit a wide range of biological activities, making them subjects of interest in medicinal chemistry and therapeutic applications. For instance, certain benzothiazole compounds have shown significant antibacterial properties, suggesting their potential as novel antibacterial agents (Obasi et al., 2017). Additionally, these compounds are explored for their anticancer properties, with some derivatives demonstrating pro-apoptotic activity against cancer cell lines, indicating their promise as anticancer agents (Yılmaz et al., 2015).
Environmental and Miscellaneous Applications
The versatility of benzothiazole derivatives extends beyond medicinal applications. For example, they are investigated for their roles in microbial transformations and environmental degradation processes, highlighting their relevance in understanding environmental persistence and degradation pathways of organic compounds (Stumpf et al., 2004).
Future Directions
properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-3-4-15-26(2)31(28,29)18-12-9-17(10-13-18)22(27)25-23-24-21-19-8-6-5-7-16(19)11-14-20(21)30-23/h5-14H,3-4,15H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTNQASHAGNZMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide |
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